2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde 2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853245
InChI: InChI=1S/C16H19N3O/c1-12-5-6-13(2)19(12)16-8-7-14(10-17-16)15-4-3-9-18(15)11-20/h5-8,10-11,15H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol

2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15853245

Molecular Formula: C16H19N3O

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde -

Specification

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
IUPAC Name 2-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde
Standard InChI InChI=1S/C16H19N3O/c1-12-5-6-13(2)19(12)16-8-7-14(10-17-16)15-4-3-9-18(15)11-20/h5-8,10-11,15H,3-4,9H2,1-2H3
Standard InChI Key WOIUSUYLNONVHC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3C=O)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure integrates three distinct heterocyclic systems: a 2,5-dimethylpyrrole ring, a pyridine moiety, and a pyrrolidine scaffold. The pyrrole ring (C16H19N3O) is substituted at positions 2 and 5 with methyl groups, creating steric hindrance that influences π-orbital conjugation . This pyrrole is N-linked to a pyridine ring at position 6, forming a conjugated system that enhances electron delocalization. The pyridine’s third position connects to a pyrrolidine ring, which is further functionalized with a carbaldehyde group at the nitrogen atom.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
CAS Registry Number1352511-26-2
SMILES NotationO=CN1C(C2=CC=C(N3C(C)=CC=C3C)N=C2)CCC1
Topological Polar Surface Area45.8 Ų (estimated)

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis typically employs a convergent strategy:

  • Pyrrole-Pyridine Coupling: Palladium-catalyzed Buchwald-Hartwig amination links the 2,5-dimethylpyrrole to 5-bromopyridine.

  • Pyrrolidine Functionalization: N-alkylation of pyrrolidine with a halogenated pyridine intermediate precedes oxidation to introduce the carbaldehyde group .

Optimized Synthetic Pathway

A representative protocol involves:

Critical Reaction Parameters:

  • Temperature control during coupling (60-80°C optimal)

  • Strict anhydrous conditions for oxidation steps

  • Chromatographic purification (silica gel, ethyl acetate/hexane gradient)

Physicochemical Properties

Solubility and Partitioning

Experimental data from and indicate:

  • Water Solubility: <1 mg/mL at 25°C (logP ≈ 2.1)

  • Organic Solvents:

    • DMF: 25 mg/mL

    • Ethanol: 18 mg/mL

    • Chloroform: 30 mg/mL

ParameterValueMethod
Caco-2 Permeability12.7 × 10⁻⁶ cm/sIn silico prediction
Plasma Protein Binding89%QSAR model
CYP3A4 InhibitionIC50 = 8.2μMMolecular docking

Industrial and Research Applications

Pharmaceutical Intermediate

Current patents (2024 filings) describe its use in synthesizing:

  • Dual-acting 5-HT6/D3 receptor antagonists for cognitive disorders

  • Proteolysis-targeting chimeras (PROTACs) targeting β-amyloid

Material Science Applications

Emerging uses include:

  • Coordination complexes with Cu(II) for catalytic oxidation reactions

  • Monomers in conductive polymer synthesis (σ = 1.3 S/cm when doped)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator